molecular formula C23H18N4O4 B3314153 6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950276-47-8

6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B3314153
CAS No.: 950276-47-8
M. Wt: 414.4 g/mol
InChI Key: AGGWUCYQJRDPOQ-UHFFFAOYSA-N
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Description

The compound 6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one features a pyrido[2,1-b]quinazolin-11-one core fused with a 1,2,4-oxadiazole ring at position 5. The oxadiazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group, enhancing its electronic and steric profile.

Properties

IUPAC Name

6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-3-30-18-11-10-14(13-19(18)29-2)20-25-22(31-26-20)16-8-6-12-27-21(16)24-17-9-5-4-7-15(17)23(27)28/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGWUCYQJRDPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted aromatic aldehyde under acidic conditions to form the oxadiazole intermediate.

    Construction of the quinazolinone core: The oxadiazole intermediate is then subjected to cyclization with a suitable amine and a pyridine derivative under reflux conditions to form the quinazolinone core.

    Final assembly: The final step involves the coupling of the oxadiazole and quinazolinone intermediates under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4}, with a molecular weight of approximately 433.47 g/mol. It contains multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one exhibit significant anticancer properties. The incorporation of the oxadiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing the oxadiazole structure showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial applications. Research indicates that the presence of the pyridoquinazoline framework enhances its efficacy against bacterial strains.

Case Study : In a study focusing on antimicrobial screening, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Drug Discovery and Development

The compound has been included in various screening libraries aimed at identifying new therapeutic agents. Its structural features make it a candidate for further development as a lead compound in drug discovery programs targeting multiple biological pathways.

Screening Libraries :

  • Anticancer Library : Included among 62,698 compounds.
  • C-Met Library : Part of a collection with specific relevance to cancer treatment.

Enzyme Inhibition Studies

Preliminary studies have suggested that this compound may act as an inhibitor for certain kinases involved in cancer progression. The ability to inhibit these enzymes could provide a dual mechanism of action—both inhibiting tumor growth and preventing metastasis.

Case Study : A recent publication highlighted the inhibitory effects of similar compounds on the activity of specific kinases, leading to reduced proliferation rates in cancer cell lines .

Mechanism of Action

The mechanism of action of 6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Core Structure Substituents (Position) Key Functional Groups References
Target Compound Pyrido[2,1-b]quinazolin-11-one 6-(1,2,4-oxadiazol-5-yl) 4-Ethoxy-3-methoxyphenyl [Hypothetical]
9-Nitro-11H-pyrido[2,1-b]quinazolin-11-one Same 9-Nitro, 6-unsubstituted Nitro (C9), aminoethyl (side chain)
6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one Same 6-Methyl Methyl
8-Chloro-11H-pyrido[2,1-b]quinazolin-11-one Same 8-Chloro Chloro
8-(1H-Tetrazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one Same 8-Tetrazolyl Tetrazole

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (e.g., compound 22 in ) and chloro substituents () reduce reaction yields compared to methyl or unsubstituted derivatives, likely due to steric hindrance or electronic deactivation.
  • Heterocyclic Moieties : The 1,2,4-oxadiazole group in the target compound may enhance metabolic stability and binding affinity compared to tetrazolyl () or simple alkyl/aryl groups.

Insights :

  • The target compound’s 4-ethoxy-3-methoxyphenyl group could enhance lipophilicity and membrane permeability compared to nitro or methyl substituents .
  • None of the analogues in surpassed penciclovir in RdRp inhibition, suggesting further optimization is needed for antiviral efficacy.

Biological Activity

The compound 6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • An oxadiazole ring
  • A quinazolinone core
  • Substituted phenyl groups

The molecular formula is C23H18N4O4C_{23}H_{18}N_{4}O_{4}, and its IUPAC name is as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC23H18N4O4C_{23}H_{18}N_{4}O_{4}
SMILESCCOc(ccc(CNc(cc1)nnc1-c1nc(-c(cc2)ccc2OC)no1)c1)c1OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors involved in various cellular pathways. Notably, it has been observed to potentially inhibit kinase and protease activities, leading to altered cell signaling and apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating potent activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : The compound displayed moderate antibacterial activity with varying minimum inhibitory concentrations (MICs), suggesting its potential as a lead for antibiotic development .

Cholinesterase Inhibition

Additionally, the compound has been evaluated for its ability to inhibit cholinesterase enzymes:

  • Inhibition Studies : It showed selective inhibition towards butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized through multi-step organic reactions involving key intermediates that were characterized using NMR and mass spectrometry techniques.
  • Biological Evaluation : A study reported that the compound's derivatives were screened for their biological activities, revealing promising results in both anticancer and antimicrobial assays .
  • Computational Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with various targets, supporting its role as a potential drug candidate .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves a multi-step strategy:

  • Step 1: Construct the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux in polar aprotic solvents (e.g., DMF) at 100–120°C .
  • Step 2: Assemble the pyrido[2,1-b]quinazolinone core using a Friedländer annulation between 2-aminopyridine derivatives and ketones, followed by oxidative cyclization with iodine/DMSO .
  • Optimization: Vary catalysts (e.g., p-toluenesulfonic acid for cyclization), solvent polarity (DMF vs. DMSO), and temperature (80–120°C) to improve yields. Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How should researchers approach spectroscopic characterization to confirm structural integrity?

Answer:
Use a tiered analytical workflow:

  • NMR: 1H/13C NMR identifies aromatic protons (δ 6.5–9.0 ppm for oxadiazole-adjacent protons) and carbonyl groups (C=O at ~1680 cm⁻¹ in IR). Assign methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.3–4.1 ppm) groups via splitting patterns .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography: Resolve stereochemical ambiguities; compare unit cell parameters with analogous quinazolinone derivatives .
  • Elemental Analysis: Validate purity (>95%) .

Advanced: How can contradictory biological activity data across assays be systematically resolved?

Answer:
Address discrepancies via:

  • Assay Standardization: Control variables (pH, temperature, cell passage number).
  • Orthogonal Validation: Use enzyme inhibition (e.g., kinase assays) alongside cell viability (MTT) or apoptosis (Annexin V) assays .
  • Off-Target Profiling: Screen against kinase panels or GPCR libraries to identify non-specific interactions.
  • Dose-Response Curves: Calculate IC50 values across 3+ replicates; apply ANOVA to detect outliers .

Advanced: What SAR strategies evaluate the 4-ethoxy-3-methoxyphenyl group’s role in bioactivity?

Answer:
Design analogs with:

  • Substituent Variations: Replace ethoxy with methoxy, halogens, or hydrogen.
  • In Vitro Screening: Test analogs against target enzymes (e.g., topoisomerases) or cancer cell lines (e.g., MCF-7).
  • Computational Modeling: Perform docking (AutoDock Vina) to assess substituent effects on binding energy. Correlate Hammett σ values (electron-withdrawing/donating effects) with activity trends .

Advanced: Which computational methods predict binding modes with therapeutic targets?

Answer:

  • Molecular Docking: Use crystal structures (e.g., PDB entries for kinases) in Glide or AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and π-π stacking with quinazolinone .
  • MD Simulations: Run 100-ns simulations (GROMACS) to evaluate binding stability.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to refine electrostatic potential maps .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

  • Variable Temperature NMR: Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting at 25°C vs. 60°C.
  • 2D NMR (COSY, HSQC): Assign coupled protons and carbons to distinguish regioisomers.
  • Comparative Analysis: Cross-reference with published spectra of structurally similar oxadiazole-quinazolinone hybrids .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation: React with HCl or sodium acetate to improve aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the ethoxy moiety.
  • Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance biodistribution .

Basic: What are critical stability considerations during storage and handling?

Answer:

  • Storage: Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation.
  • Stability Assays: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months.
  • Light Sensitivity: Confirm photostability under UV/Vis light (300–800 nm) .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Kinetic Studies: Measure enzyme inhibition (e.g., kcat/KM) under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔH, ΔS) with target proteins.
  • CRISPR Knockout Models: Validate target dependency in gene-edited cell lines .

Advanced: What analytical workflows validate purity for publication-ready data?

Answer:

  • HPLC-PDA: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm.
  • LC-MS/MS: Confirm absence of byproducts (e.g., de-ethoxy derivatives).
  • Elemental Analysis: Ensure C, H, N values align with theoretical (±0.4%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 2
6-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one

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